XLogP3 Hydrophilicity Differential: 5-OH-IPA vs. IPA vs. 5-HIAA
The 5-hydroxy substitution combined with the propanoic acid side chain yields an XLogP3 of 0.6 for 3-(5-hydroxy-1H-indol-3-yl)propanoic acid, which is 1.13 log units lower than indole-3-propionic acid (XLogP = 1.73) and 0.5 log units lower than 5-hydroxyindole-3-acetic acid (XLogP ≈ 1.1) [1][2]. This lower lipophilicity directly translates to shorter reversed-phase HPLC retention and higher aqueous solubility, which is critical for direct injection of urine samples without organic solvent extraction [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3/XLogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | Indole-3-propionic acid (IPA): XLogP = 1.73; 5-Hydroxyindole-3-acetic acid (5-HIAA): XLogP ≈ 1.1 |
| Quantified Difference | ΔXLogP (Target vs. IPA) = -1.13; ΔXLogP (Target vs. 5-HIAA) = -0.5 |
| Conditions | XLogP3 computed by PubChem 3.0 algorithm; XLogP from IUPHAR/BPS Guide to Pharmacology |
Why This Matters
The >1 log unit lower lipophilicity versus IPA ensures that the target compound elutes earlier on C18 columns and is better suited for direct aqueous injection, reducing sample preparation complexity in bioanalytical workflows.
- [1] PubChem. Compound Summary for CID 14182642 (target). XLogP3 = 0.6. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/14182642 View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Ligand page: indole-3-propionic acid. XLogP = 1.73. 5-HIAA XLogP ≈ 1.1 from plantaedb.com. Available at: https://www.guidetoimmunopharmacology.org View Source
- [3] Helander A, Beck O, Wennberg M, Wikström T, Jacobsson G. Determination of urinary 5-hydroxyindole-3-acetic acid by high-performance liquid chromatography with electrochemical detection and direct sample injection. Anal Biochem. 1991;196(1):170-3. PMID: 1716073. View Source
